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Glycerol-d5 Triformate

Cat. No.: B1156531
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Tracing Chemical and Biological Processes

Deuterium (²H), a stable isotope of hydrogen, is a particularly valuable label in biochemical and pharmaceutical research. musechem.comwikipedia.org Its utility stems from several key properties. Since deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen), its presence in a molecule can be readily detected by mass spectrometry and NMR spectroscopy. wikipedia.org This allows researchers to distinguish the labeled molecule from its unlabeled counterparts within a complex biological sample. wikipedia.orgresearchgate.net

When a hydrogen atom in a C-H bond is replaced with deuterium, the C-D bond exhibits a lower vibrational frequency due to the increased mass. This results in a higher bond dissociation energy, a phenomenon known as the kinetic isotope effect (KIE). musechem.com This effect can make the deuterated compound more resistant to metabolic breakdown by enzymes that target that specific C-H bond, a property that is explored in drug development to enhance pharmacokinetic profiles. musechem.commedchemexpress.com

In metabolic studies, deuterium labeling is a powerful method for tracing the fate of molecules in vivo. nih.govresearchgate.net By introducing a deuterated substrate, such as deuterated glucose or glycerol (B35011), into a biological system, scientists can follow the path of the deuterium atoms as they are incorporated into various downstream metabolites. nih.govnih.gov This technique, often combined with mass spectrometry or a specialized MRI-based method called deuterium metabolic imaging (DMI), enables the quantification of metabolic rates and the mapping of metabolic pathways in real-time. nih.govresearchgate.net

Overview of Glycerol-d5 Triformate's Role in Modern Research Methodologies

This compound is a deuterated form of Glycerol Triformate, where five hydrogen atoms on the glycerol backbone have been replaced with deuterium. usbio.net Its primary role in modern research is as a stable isotope-labeled tracer, specifically for studying lipid and energy metabolism. nih.govclearsynth.com The glycerol backbone is a fundamental component of triglycerides, which are crucial for energy storage and transport in living organisms. nih.govmdpi.com

By using this compound, researchers can introduce a "heavy" version of the glycerol backbone into cellular systems or whole organisms. nih.gov The formate (B1220265) groups are readily hydrolyzed by cellular enzymes, releasing the Glycerol-d5 core. This core then participates in metabolic pathways, primarily the synthesis of new triglycerides (TGs). nih.govmdpi.com

The key advantage of this molecule lies in its detectability. Analytical techniques like mass spectrometry can easily distinguish between triglycerides synthesized using the deuterated glycerol backbone and those made from the naturally abundant, unlabeled glycerol. nih.govnih.gov This allows for precise measurement of the rate of triglyceride synthesis and turnover. For example, studies have used Glycerol-d5 to differentiate the specific roles of enzymes like DGAT1 and DGAT2 in triglyceride synthesis, showing that DGAT2 is primarily responsible for incorporating glycerol into triglycerides from endogenous pools. nih.gov

The properties of this compound are summarized in the table below, alongside its unlabeled counterpart for comparison.

PropertyGlycerol TriformateThis compound
Chemical Formula C₆H₈O₆C₆H₃D₅O₆
Molecular Weight 176.12 g/mol 181.15 g/mol
Primary Application Potential oviposition inducer for corn earworm. pharmaffiliates.comIsotopic tracer for metabolic research. usbio.netimpurity.com
Key Feature Standard glycerol ester.Five deuterium atoms on the glycerol backbone for mass-based detection.
CAS Number 32765-69-8Not consistently assigned; a labeled variant of 32765-69-8.

Data sourced from multiple chemical databases and research articles. usbio.netpharmaffiliates.comchemeo.com

Historical Context and Evolution of Deuterium-Labeled Glycerol Applications

The use of isotopes as tracers in biological research dates back to the pioneering work of scientists like George de Hevesy and Rudolf Schoenheimer. Schoenheimer, in the 1930s, utilized deuterium to demonstrate the dynamic state of body constituents, overturning the static view of metabolism. nih.gov This foundational work laid the groundwork for all subsequent stable isotope tracer studies.

Early applications of labeled glycerol focused on understanding its fundamental role in metabolism. As analytical techniques became more sophisticated, particularly with the advent and refinement of gas chromatography-mass spectrometry (GC-MS), so too did the application of deuterated glycerol. nih.gov In 1987, a method using deuterium-labeled glycerol and GC-MS was developed to determine glycerol kinetics in humans, providing a simpler and ethically acceptable alternative to radioactive tracers. nih.gov

Throughout the late 20th and early 21st centuries, Glycerol-d5 became a standard tracer for investigating gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), lipolysis (the breakdown of fats), and triglyceride synthesis under various physiological and pathological conditions, such as in diabetes and during exercise. nih.govphysiology.org Studies have used Glycerol-d5 to quantify the rate of appearance of glycerol in the blood as a measure of whole-body lipolysis and to trace its incorporation into glucose to measure the rate of gluconeogenesis. physiology.org The evolution from simple detection to detailed kinetic modeling represents a significant leap in the application of deuterium-labeled glycerol, enabling a more nuanced understanding of metabolic regulation. nih.govphysiology.org

Properties

Molecular Formula

C₆H₃D₅O₆

Molecular Weight

181.15

Synonyms

Triformin-d5 ;  1,2,3-Propanetriol-d5 1,2,3-Triformate;  1,2,3-Propanetriol-d5 Triformate

Origin of Product

United States

Synthesis and Chemical Derivatization Strategies for Glycerol D5 Triformate

Synthetic Routes to 1,1,2,3,3-D5-Glycerol Precursors

The synthesis of Glycerol-d5 triformate begins with the preparation of its deuterated glycerol (B35011) precursor, 1,1,2,3,3-D5-glycerol. The key challenge lies in the selective and efficient incorporation of deuterium (B1214612) atoms at the desired positions with high isotopic purity.

Incorporation of Deuterium via Established Chemical Pathways

Several established chemical pathways can be adapted for the synthesis of 1,1,2,3,3-D5-glycerol. One common approach involves the reduction of a suitable deuterated precursor. For instance, the catalytic reduction of deuterated glyceraldehyde or dihydroxyacetone using a deuterium source like deuterium gas (D₂) or a deuterated reducing agent can yield the desired deuterated glycerol.

Another viable route is through catalytic H-D exchange reactions on unprotected glycerol. This method, however, often requires harsh conditions and may lead to a mixture of deuterated isotopologues, necessitating extensive purification to isolate the desired 1,1,2,3,3-D5 species.

A more controlled approach involves the synthesis from smaller deuterated building blocks. For example, the reduction of deuterated glyceric acid or its esters with a strong deuteride-donating reagent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), can provide a more direct and regioselective route to 1,1,2,3,3-D5-glycerol. The choice of the synthetic pathway often depends on the availability of starting materials, desired isotopic enrichment, and scalability of the process.

Strategies for High Isotopic Purity and Regioselectivity

Achieving high isotopic purity and regioselectivity is paramount in the synthesis of 1,1,2,3,3-D5-glycerol to ensure its utility in sensitive analytical applications. The selection of highly specific deuterating agents and catalysts is crucial. For reduction pathways, using deuterium gas with a highly selective catalyst, such as a chiral phosphine-rhodium complex, can enhance both stereoselectivity and the regioselectivity of deuterium incorporation.

In the case of H-D exchange, optimizing reaction parameters such as temperature, pressure, catalyst, and reaction time is critical to control the extent and location of deuterium labeling. The use of protecting groups to block certain hydroxyl groups on the glycerol molecule before the exchange reaction can also direct the deuterium incorporation to the desired positions.

Post-synthesis purification techniques are often necessary to achieve high isotopic purity. Chromatographic methods, such as high-performance liquid chromatography (HPLC), can be employed to separate the desired 1,1,2,3,3-D5-glycerol from other isotopologues and impurities. The isotopic enrichment and regioselectivity are typically confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Esterification Methodologies for Triformate Synthesis

Once the 1,1,2,3,3-D5-glycerol precursor is obtained, the next step is its conversion to this compound through esterification with formic acid. This formylation reaction can be achieved through both catalytic and non-catalytic methods.

Comparison of Catalytic and Non-Catalytic Approaches

The formylation of glycerol can be performed with or without a catalyst.

Non-Catalytic Approach: The direct reaction of glycerol with a large excess of formic acid at elevated temperatures is a straightforward method for producing glycerol triformate. This approach avoids the need for a catalyst and subsequent removal steps. However, it often requires longer reaction times and higher temperatures, which can lead to the formation of colored impurities and byproducts from the decomposition of formic acid.

Catalytic Approaches: The use of an acid catalyst can significantly enhance the rate of esterification, allowing the reaction to proceed under milder conditions. Common catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites.

Catalyst TypeAdvantagesDisadvantages
Homogeneous Acid Catalysts (e.g., H₂SO₄) High activity, readily available.Difficult to separate from the reaction mixture, corrosive, can lead to side reactions.
Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15) Easily separable and reusable, less corrosive, can lead to cleaner reactions.May have lower activity compared to homogeneous catalysts, potential for catalyst deactivation.

The choice between a catalytic and non-catalytic approach depends on factors such as the desired reaction rate, purity of the final product, and considerations for process scalability and environmental impact. For the synthesis of high-purity this compound, a catalytic approach using a solid acid catalyst is often preferred due to the milder reaction conditions and easier product purification.

Chemical Modifications and Derivatives of this compound for Specific Research Applications

This compound itself is a valuable molecule for isotopic labeling studies. However, its chemical structure can be further modified to create a range of derivatives with tailored properties for specific research applications. For instance, the formate (B1220265) ester groups can be selectively hydrolyzed or transesterified to introduce other functional groups.

One area of application for such derivatives is in mass spectrometry-based metabolomics. By introducing a charged or easily ionizable moiety to the this compound backbone, its detection sensitivity in mass spectrometry can be significantly enhanced. For example, derivatization with a reagent that introduces a quaternary ammonium (B1175870) group can improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS).

Furthermore, functionalized derivatives of this compound can be synthesized to act as probes in studying metabolic pathways. For instance, attaching a fluorescent tag or a reactive group for cross-linking to the deuterated glycerol backbone can enable the tracking and identification of its interactions within biological systems. The synthesis of these derivatives would typically involve standard organic chemistry transformations, carefully chosen to preserve the deuterium labeling pattern of the core molecule. The development of such specialized derivatives expands the utility of this compound as a versatile tool in chemical and biomedical research.

Tailoring Deuterated Glycerol Backbones for Complex Lipid Studies

The use of glycerol isotopologues, particularly Glycerol-d5, is a powerful strategy in lipidomics for tracing the metabolic fate of the glycerol backbone in complex lipids. By introducing a stable isotope-labeled glycerol, researchers can differentiate between existing lipid pools and newly synthesized molecules, providing critical insights into metabolic pathways and fluxes.

In studies of lipid metabolism, Glycerol-d5 is incorporated into biological systems and is subsequently utilized by enzymes for the synthesis of glycerolipids. For instance, glycerol kinase converts Glycerol-d5 to Glycerol-d5-3-phosphate, which then serves as the backbone for the de novo synthesis of various phospholipids (B1166683) and triacylglycerols. This enables the tracking of the labeled backbone through various lipid classes, shedding light on the dynamics of lipid synthesis and turnover.

One application of this technique is in the study of parasite lipid metabolism, where deuterated glycerol labeling has been used to analyze fatty acid incorporation. In such experiments, parasites are cultured in a medium containing Glycerol-d5. The subsequent analysis of the lipid extracts by techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the detection of d5-labeled phospholipids, confirming the incorporation of the deuterated glycerol backbone. This approach has revealed differences in fatty acid incorporation patterns between different life stages of parasites, suggesting that phospholipid synthesis is adapted to meet the specific fatty acid requirements of each stage. researchgate.net

The analysis of the ratio of d5-labeled to non-labeled (d0) phospholipids provides a quantitative measure of the relative amounts of newly synthesized lipids. This has been instrumental in comparing the lipid uptake and synthesis in different biological contexts, such as comparing asexual and gametocyte stages of the Plasmodium falciparum parasite. researchgate.net Such studies have shown significantly higher fractions of d5-labeled lyso- and diacylphospholipids in certain stages, indicating a higher rate of phospholipid synthesis. researchgate.net

Preparation of Labeled Triacylglycerols and Diacylglycerols from Glycerol-d5

The synthesis of isotopically labeled triacylglycerols (TAGs) and diacylglycerols (DAGs) from Glycerol-d5 is a crucial step for their use as tracers in lipid research. These labeled molecules serve as internal standards in mass spectrometry-based lipidomics or for elucidating the pathways of lipid absorption, distribution, metabolism, and excretion.

A general approach for the synthesis of deuterated triacylglycerols involves the esterification of a deuterated glycerol backbone, such as Glycerol-d8, with fatty acids. This method can be directly adapted for Glycerol-d5. fz-juelich.de The fatty acids themselves can also be deuterated to create fully labeled lipid molecules. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and may involve the activation of the fatty acids to facilitate the esterification process. fz-juelich.de For example, fatty acids can be activated with 1,1'-carbonyldiimidazole. fz-juelich.de The reaction mixture of activated fatty acids and deuterated glycerol is then heated for several days to drive the reaction to completion, yielding the desired deuterated triacylglycerol. fz-juelich.de

The synthesis of labeled diacylglycerols can be achieved through lipase-catalyzed esterification of glycerol with fatty acids or through the glycerolysis of triacylglycerols. elsevierpure.com For instance, Novozym 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the esterification of caprylic acid and glycerol to produce diacylglycerols. elsevierpure.com By substituting Glycerol-d5 in this reaction, labeled diacylglycerols can be produced. The reaction conditions, such as temperature, solvent, and molar ratio of reactants, can be optimized to maximize the yield of the desired diacylglycerol species. elsevierpure.com

The following table summarizes a general synthetic approach for deuterated triacylglycerols:

Reactant 1Reactant 2Activating AgentSolventConditionsProduct
Glycerol-d5Fatty Acids (deuterated or non-deuterated)1,1'-CarbonyldiimidazoleAnhydrous THF70°C, multiple daysDeuterated Triacylglycerol

Table 1: Generalized Synthesis of Deuterated Triacylglycerols

It is important to note that labeling glycerol is particularly useful for determining the relative fluxes of TAG synthesis from de novo DAG or from phosphatidylcholine (PC)-derived DAG. frontiersin.org The incorporation of labeled glycerol into plant tissue, for example, allows it to be phosphorylated and enter the glycerolipid metabolism through glycerol-3-phosphate acylation, providing a clear pathway for tracking its incorporation into TAGs. frontiersin.org

Advanced Spectroscopic and Analytical Applications of Glycerol D5 Triformate in Research

Mass Spectrometry (MS) Applications in Quantitative and Mechanistic Studies

Glycerol-d5 triformate is a deuterated form of glycerol (B35011) triformate, where five hydrogen atoms on the glycerol backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool in mass spectrometry for both quantitative analysis and the elucidation of complex chemical mechanisms. Its utility stems from the fact that it is chemically identical to its non-labeled counterpart but has a distinct, heavier mass, allowing it to be differentiated by a mass spectrometer.

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, accurate quantification is crucial. This compound serves as an excellent internal standard in LC-MS/MS-based workflows designed to measure glycerol-based lipids and related metabolites.

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference technique for quantitative analysis due to its high precision and accuracy. nih.govresearchgate.net The method involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample before any preparation or analysis steps. researchgate.netspringernature.com This "spiked" standard co-elutes with the endogenous, non-labeled analyte during liquid chromatography and is detected simultaneously by the mass spectrometer.

The principle of IDMS is that the labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov Therefore, any sample loss or variation during sample preparation or injection will affect both the analyte and the internal standard to the same degree. Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. researchgate.net This ratiometric measurement corrects for variations and leads to highly precise and accurate absolute quantification, as the technique combines the sensitivity and selectivity of MS with the accuracy afforded by the use of a stable isotope-labeled internal standard. nih.govresearchgate.net

Table 1: Principle of Isotopic Dilution Mass Spectrometry

StepDescriptionAnalyte (Endogenous)Internal Standard (this compound)Analyte/IS Ratio
1. Spiking A known concentration of the internal standard is added to the sample.Unknown Concentration (Cx)Known Concentration (Cis)-
2. Sample Prep The sample undergoes extraction and cleanup. Analyte and IS experience similar losses.Concentration reduced by X%Concentration reduced by X%Unchanged
3. LC-MS/MS The instrument measures the signal response for both compounds.Measured Response (Rx)Measured Response (Ris)Rx / Ris
4. Quantification The unknown concentration is calculated from the response ratio and known IS concentration.Cx = (Rx / Ris) * Cis--

Biological samples such as plasma, urine, and tissue extracts are inherently complex, containing a multitude of molecules that can interfere with the analysis. nih.gov This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, where the signal of the target analyte is artificially decreased or increased by co-eluting compounds from the sample matrix. nih.govnih.gov Matrix effects are a significant challenge in LC-MS-based quantification, as they can severely compromise accuracy and reproducibility. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to compensate for matrix effects. mdpi.com Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. nih.gov When the signal of the analyte is suppressed, the signal of the internal standard is also suppressed to a similar extent. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix is effectively normalized, leading to more reliable and accurate results in complex biological samples. nih.govmdpi.com This normalization strategy is crucial for achieving robust and reproducible measurements in large-scale lipidomic and metabolomic studies.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules. It involves isolating a specific ion (the precursor ion) and then breaking it apart to generate a pattern of fragment ions. This fragmentation pattern serves as a structural fingerprint. Deuterium labeling, as in this compound, is a key tool for elucidating these fragmentation pathways. By knowing which positions on the molecule are labeled, researchers can track the deuterium atoms through the fragmentation process, revealing how the molecule breaks apart.

Studies on the dissociative photoionization of glycerol using 1,1,2,3,3-D5 labeled glycerol provide direct insight into the fragmentation behavior of the deuterated glycerol backbone. researchgate.netbgu.ac.il In these experiments, Time-of-Flight Mass Spectrometry (TOF-MS) combined with vacuum ultraviolet synchrotron radiation was used to investigate the major fragments and their formation mechanisms. nih.govescholarship.org

The research revealed that the primary fragmentation of the glycerol radical cation occurs via two main routes. researchgate.netbgu.ac.il The deuterium labeling was critical in distinguishing between possible dissociation mechanisms for the major fragment ions. nih.gov For example, one major pathway involves a hydrogen-transfer transition state, leading to the loss of water or formaldehyde. researchgate.netbgu.ac.il By observing the mass of the water lost (as H2O, HDO, or D2O), researchers could pinpoint which hydrogen/deuterium atoms were involved in the reaction, providing clear evidence for the proposed mechanism. researchgate.netbgu.ac.ilnih.govescholarship.org This level of mechanistic detail would be nearly impossible to obtain without the use of isotopic labeling.

Table 2: Major Fragment Ions Observed in Dissociative Photoionization of Deuterated Glycerol

m/z (mass-to-charge ratio)Putative Structure/CompositionRole of Deuterium LabelingReference
74C3HxO2+ (water-loss product)Helped confirm the mechanism of water elimination from specific positions on the glycerol backbone. researchgate.netbgu.ac.il
62C2HxO2+Labeling narrowed down the possible dissociation pathways leading to this fragment. researchgate.netbgu.ac.ilnih.gov
45CHxO+Deuterium tracking helped identify the origin of the atoms in this smaller fragment. researchgate.netbgu.ac.il
44C2HxO+Isotopic labeling was essential to distinguish between several potential fragmentation routes. researchgate.netbgu.ac.il

Neutral loss scanning is an MS/MS technique used to identify a class of compounds that lose a common neutral fragment upon collision-induced dissociation. mpi-cbg.denih.gov For example, in lipidomics, scanning for a neutral loss of a specific mass corresponding to a fatty acid can help identify all lipids containing that particular fatty acid within a complex mixture. nih.gov

This compound and its fragments can be used in developing and validating such methods. When analyzing a complex mixture containing various glycerol-based lipids, an MS/MS method could be designed to detect the neutral loss of a deuterated fragment originating from a spiked-in standard like this compound. This would confirm that the instrument is correctly detecting the targeted fragmentation process. Furthermore, in mechanistic studies, observing the neutral loss of deuterated formate (B1220265) (DCOO) versus non-deuterated formate (HCOO) could help unravel complex rearrangements and fragmentation pathways of acylated glycerol compounds in complex mixtures.

Fragmentation Pathway Elucidation using Deuterium Labeling in MS/MS and Time-of-Flight Mass Spectrometry (TOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. The introduction of stable isotopes, such as deuterium (²H), into a molecule can provide unique advantages for specific NMR applications.

Deuterium NMR (²H-NMR) for Site-Specific Isotopic Enrichment Analysis

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus. This technique is highly specific for monitoring the position and extent of deuterium labeling in a molecule.

Monitoring Deuterium Incorporation and Exchange Processes

In metabolic studies, deuterated tracer molecules are introduced into biological systems to follow their metabolic fate. ²H-NMR can be used to track the incorporation of deuterium from a labeled precursor, such as a deuterated glycerol derivative, into various metabolites. This allows researchers to map metabolic pathways and quantify the flux through these pathways. The chemical shift of the deuterium signal provides information about the chemical environment of the deuterium atom, allowing for the identification of the labeled molecule and the specific site of labeling.

Quantification of Labeled Analytes in Vitro and In Vivo Research Models

²H-NMR can be used for the quantitative analysis of deuterated compounds in complex mixtures, such as cell extracts or biofluids. By integrating the area of the deuterium NMR signal and comparing it to an internal standard of known concentration, the concentration of the deuterated analyte can be determined. This is particularly useful in pharmacokinetic studies to measure the absorption, distribution, metabolism, and excretion of a deuterated drug or tracer.

Application in Multi-Nuclear NMR for Structural Elucidation of Metabolites Derived from this compound

The presence of deuterium at specific sites in a molecule can aid in the structural elucidation of its metabolites using multi-nuclear NMR techniques. While ²H-NMR directly observes the deuterium, the effects of deuterium substitution can also be observed in the NMR spectra of other nuclei, such as ¹H and ¹³C.

In ¹H-NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding proton signal. This can simplify complex proton spectra and help in the assignment of the remaining proton signals. In ¹³C-NMR, the carbon atom bonded to a deuteron will exhibit a characteristic splitting pattern (a triplet for a -CD group, a quintet for a -CD₂ group, etc.) due to one-bond ¹³C-²H coupling. This provides direct evidence for the location of the deuterium label.

By using a combination of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), the full chemical structure of metabolites derived from a deuterated precursor can be determined, and the specific positions of deuterium incorporation can be mapped.

Integration of Multi-Omics Data via this compound Internal Standards

In the fields of metabolomics and other "omics" disciplines, internal standards are crucial for accurate and precise quantification of analytes. Isotopically labeled internal standards are considered the gold standard because their chemical and physical properties are nearly identical to their non-labeled counterparts, but they can be distinguished by mass spectrometry or NMR.

A deuterated compound like this compound could potentially be used as an internal standard in mass spectrometry-based multi-omics studies. When added to a biological sample at a known concentration at the beginning of the sample preparation workflow, it can be used to correct for variations in analyte recovery during extraction and for matrix effects during analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a more accurate and reproducible quantification can be achieved. This is essential for the reliable integration of data from different analytical platforms and for making meaningful biological interpretations from multi-omics studies.

Glycerol D5 Triformate in Metabolic Pathway Elucidation and Flux Analysis

Tracing Triglyceride Synthesis and Metabolism using Stable Isotope-Labeled Glycerol (B35011) Backbones

Stable isotope-labeled glycerol, such as that derived from Glycerol-d5 Triformate, is a powerful tool for investigating the synthesis and metabolism of triglycerides (TGs). nih.govresearchgate.net By introducing a labeled glycerol backbone, scientists can track the formation of new TG molecules and differentiate them from pre-existing pools. nih.gov This method allows for the direct measurement of biosynthesis, remodeling, and degradation of these lipids. researchgate.net The use of mass spectrometry enables precise localization and quantification of the stable isotope label within the TG molecules, offering a detailed view of lipid dynamics. nih.govresearchgate.net

Diacylglycerol acyltransferase (DGAT) is the enzyme responsible for the final step in triglyceride synthesis, catalyzing the addition of a fatty acid to diacylglycerol. nih.govaocs.org There are two primary isoforms, DGAT1 and DGAT2, which have distinct roles in lipid metabolism. nih.gov Studies using stable isotope-labeled substrates have been crucial in dissecting the specific functions of these two enzymes. nih.govnih.gov

In a key study utilizing the human hepatoma cell line HepG2, researchers used ¹³C₃-D₅-glycerol to trace its incorporation into newly synthesized triglycerides. nih.gov By combining this tracer with selective inhibitors for DGAT1 and DGAT2, they were able to determine the relative contribution of each isoform to TG synthesis. The results demonstrated that the synthesis of triglycerides incorporating the ¹³C₃-D₅-glycerol backbone was predominantly mediated by DGAT2, not DGAT1. nih.govnih.gov Conversely, when a stable isotope-labeled fatty acid (¹³C₁₈-oleic acid) was used as the tracer, TG synthesis was found to be primarily driven by DGAT1. nih.govnih.gov This indicates that DGAT2 preferentially utilizes the endogenous pool of fatty acids for TG synthesis, while DGAT1 is more involved in esterifying exogenous fatty acids. nih.gov

Table 1: DGAT Isoform Substrate Specificity in HepG2 Cells

This table summarizes the findings on the primary DGAT enzyme responsible for triglyceride synthesis based on the type of stable isotope-labeled substrate used.

Labeled SubstratePrimary DGAT Isoform InvolvedInferred Fatty Acid SourceReference
¹³C₃-D₅-GlycerolDGAT2Endogenous Pool nih.govnih.gov
¹³C₁₈-Oleic AcidDGAT1Exogenous Pool nih.govnih.gov

The liver plays a central role in synthesizing triglycerides and secreting them into the bloodstream as very-low-density lipoproteins (VLDL). nih.govmetwarebio.com Stable isotope tracers like D₅-glycerol are invaluable for studying the kinetics of hepatic VLDL-TG synthesis and secretion in vivo. nih.gov

To investigate the specific role of DGAT2 in these hepatic pathways, researchers administered D₅-glycerol to mice. nih.gov They then measured the incorporation of the d5-label into plasma VLDL-triglycerides. nih.gov In mice treated with an antisense oligonucleotide (ASO) designed to specifically reduce the expression of DGAT2, there was a significant decrease in the incorporation of D₅-glycerol into VLDL-TG. nih.gov However, the DGAT2 ASO treatment had no impact on the incorporation of exogenously supplied ¹³C₁₈-oleic acid into VLDL-TG. nih.gov These findings provide strong in vivo evidence that DGAT2 is primarily responsible for channeling endogenously synthesized fatty acids into the pathway for hepatic TG synthesis and subsequent VLDL secretion. nih.gov

Table 2: Effect of DGAT2 Inhibition on VLDL-TG Synthesis in Mice

This table shows the impact of DGAT2 antisense oligonucleotide (ASO) treatment on the incorporation of different stable isotope tracers into VLDL-triglycerides.

Tracer AdministeredTreatment GroupIncorporation into VLDL-TGReference
D₅-GlycerolControlNormal nih.gov
DGAT2 ASOSignificantly Reduced nih.gov
¹³C₁₈-Oleic AcidControlNormal nih.gov
DGAT2 ASONo Effect nih.gov

Elucidation of Gluconeogenesis Pathways and Glycerol Turnover

Glycerol is a key substrate for gluconeogenesis, the metabolic process that generates glucose from non-carbohydrate sources, which is vital for maintaining blood glucose levels during fasting. metwarebio.com Glycerol-d5 is used as a tracer to quantify the rate of glycerol turnover and its contribution to glucose production. protocols.ionih.gov The deuterium (B1214612) label allows for the tracking of the glycerol backbone as it is converted to glucose in the liver. nih.govnih.gov

By simultaneously infusing Glycerol-d5 and a glucose tracer (such as D-[U-¹³C]glucose or D₂-glucose), researchers can quantify several key metabolic parameters. protocols.ionih.gov This dual-isotope method allows for the measurement of total endogenous glucose production, the specific contribution of glycerol to gluconeogenesis, and the rate of glucose carbon recycling (the process where glucose is broken down to lactate (B86563) or alanine (B10760859) and then resynthesized into glucose). nih.govnih.gov

Table 3: Representative Glucose Kinetic Parameters Measured with Isotope Tracers

This table provides examples of metabolic rates determined using labeled glycerol and glucose in different research contexts.

ParameterCondition/ModelFindingReference
Gluconeogenesis from Glycerol (% of Glucose Turnover)Cancer Patients & Controls~3% in both groups nih.gov
Absolute Rate of Gluconeogenesis from GlycerolHumans during Exercise (65% V˙O₂ peak)Increased compared to rest researchgate.net
Glucose Carbon RecyclingGlycogen Storage Disease Type III (GSD-III)Up to 50% nih.gov

The kinetics of glycerol metabolism can be quantitatively analyzed by monitoring the isotopic enrichment of plasma glycerol following the administration of Glycerol-d5. This stable isotope dilution technique is used to calculate the rate of appearance (Ra) and rate of disappearance (Rd) of glycerol in the bloodstream. Glycerol Ra is an index of whole-body lipolysis (the breakdown of triglycerides), while glycerol Rd reflects its uptake and utilization by tissues, primarily the liver for gluconeogenesis. researchgate.net

This methodology allows for the precise quantification of how different physiological states or interventions affect glycerol turnover. For example, during exercise, the demand for energy substrates increases, leading to a rise in both the release of glycerol from adipose tissue and its uptake by the liver to support increased glucose production. researchgate.net By applying kinetic modeling to the tracer data, researchers can gain a dynamic and integrated view of how glycerol metabolism is controlled and adjusted to meet the body's metabolic needs. nih.govnih.gov

Studies on Glycerolipid Remodeling and Dynamics

Beyond de novo synthesis, the lipid composition of cells is in a constant state of flux through remodeling processes, where acyl chains on the glycerol backbone are swapped or modified. Stable isotope labeling with precursors like Glycerol-d5 is a fundamental technique for studying these dynamic processes. nih.govresearchgate.net By introducing a labeled glycerol backbone, a cohort of newly synthesized glycerolipids can be tracked over time. nih.gov As these lipids are remodeled, the d5-labeled glycerol backbone remains, but the attached fatty acids change. By using mass spectrometry to analyze the lipid species at different time points, it is possible to map the pathways of lipid conversion and quantify the rates of acyl chain remodeling. This provides critical insights into how cells maintain lipid homeostasis and adapt their membrane composition in response to various stimuli. researchgate.net

Methodological Advancements and Standardization in Chemical Research Using Glycerol D5 Triformate

Development of High-Throughput Assays for Enzymatic Activity

The discovery and engineering of enzymes for biotechnological and pharmaceutical applications necessitate the screening of vast libraries of enzyme variants or potential inhibitors. nih.govresearchgate.net High-throughput screening (HTS) assays are essential tools in this process, enabling the rapid evaluation of enzymatic activity. nih.gov While many traditional HTS methods rely on spectroscopic or fluorogenic readouts, mass spectrometry (MS) has emerged as a powerful platform for direct, label-free analysis of enzymatic reactions. nih.gov

In MS-based HTS, stable isotope-labeled (SIL) compounds, such as Glycerol-d5 Triformate, serve a critical function. They can be used as internal standards to ensure the accurate quantification of substrate turnover or product formation, which is a direct measure of enzymatic activity. researchgate.net For instance, in an assay designed to screen for inhibitors of a hypothetical esterase that hydrolyzes Glycerol (B35011) Triformate, each well of a microplate would contain the substrate, the enzyme, and a different test compound. The reaction would be quenched, and a fixed amount of this compound would be added to each well prior to analysis by a high-throughput MS system. nih.gov

The deuterated standard, this compound, is chemically identical to the product of interest but mass-shifted, allowing the instrument to distinguish between them. It corrects for variability in sample handling and ionization efficiency in the mass spectrometer, thereby increasing the precision and reliability of the screening results. scispace.comnih.gov This approach allows for the rapid identification of "hits"—compounds that significantly inhibit enzyme activity—from large chemical libraries. The data generated enables a quantitative comparison of inhibitor potency, guiding further drug discovery or enzyme engineering efforts.

Table 1: Representative Data from a High-Throughput Screen for Esterase Inhibitors Using a this compound-Based MS Assay
Test Compound IDProduct Formation (Relative Peak Area Ratio)Enzyme Activity (% of Control)Standard Deviation
Control (Vehicle)1.00100.04.5
Cmpd-0010.9595.05.1
Cmpd-0020.1212.02.3
Cmpd-0030.5454.03.8
Cmpd-0040.9999.04.9
Peak area ratio of analyte (enzymatic product) to internal standard (this compound).

Validation of Analytical Protocols for Complex Biological Matrices

The quantification of analytes in complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges. nih.gov Matrix components can interfere with analyte detection, causing ion suppression or enhancement in mass spectrometry-based methods, which can compromise the accuracy and reproducibility of the results. scispace.comnih.gov To ensure the reliability of bioanalytical data, analytical methods must undergo rigorous validation. woah.org The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically analogous to the analyte is a cornerstone of modern bioanalytical method validation. researchgate.netnih.gov

This compound is an ideal SIL-IS for the quantification of Glycerol Triformate in biological samples. Because its physicochemical properties are nearly identical to the unlabeled analyte, it experiences similar extraction recovery and matrix effects during sample preparation and LC-MS/MS analysis. scispace.com By adding a known concentration of this compound to both calibration standards and unknown samples at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio-based approach effectively normalizes for variability, leading to significant improvements in assay precision and accuracy. researchgate.net

Validation protocols assess several key parameters, including linearity, accuracy, precision, selectivity, recovery, and the lower limit of quantitation (LLOQ). nih.govwoah.org Studies validating methods using SIL internal standards in biological matrices consistently demonstrate excellent performance, with correlation coefficients (r²) for linearity often exceeding 0.98, and inter- and intra-day precision values (expressed as relative standard deviation or RSD) typically ranging from 5% to 12%. nih.gov The recovery of internal standards from matrices like plasma and serum has been reported in the range of 60% to 118%, demonstrating the effectiveness of this approach in mitigating matrix-related analytical issues. nih.gov

Table 2: Summary of Validation Parameters for a Hypothetical LC-MS/MS Method for Glycerol Triformate in Human Plasma Using this compound as an Internal Standard
Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.980.995
Lower Limit of Quantitation (LLOQ)Analyte-specific0.5 ng/mL
Intra-Day Precision (RSD%)≤ 15%6.8%
Inter-Day Precision (RSD%)≤ 15%8.5%
Accuracy (% Bias)± 15%-4.2% to +5.7%
Matrix EffectConsistent and reproducibleNormalized by IS
Recovery (%)Consistent and reproducible~85%

Reference Standard Development for Quantitative Bioanalysis

The foundation of accurate quantitative bioanalysis is the use of well-characterized reference standards. nih.gov These standards are materials of high purity used to prepare calibration curves and quality control (QC) samples, which are essential for converting an instrument's signal into a meaningful concentration value. nih.govcstti.com In chromatographic methods, particularly those coupled with mass spectrometry, an internal standard (IS) is employed to account for analytical variability. scispace.com A stable isotope-labeled compound, such as this compound, is considered the "gold standard" for use as an internal standard. nih.gov

The development of this compound as a reference standard involves its chemical synthesis to achieve high isotopic enrichment and chemical purity. It must be demonstrated to be free from the unlabeled analyte (Glycerol Triformate) to prevent analytical interference. nih.gov As a reference internal standard, its role is distinct from that of the primary analytical standard used for calibration. While the primary standard is used to establish the concentration-response relationship, the SIL-IS is added at a constant concentration to all samples to normalize the analytical response. scispace.com

The use of a SIL-IS like this compound is particularly advantageous for several reasons. It can correct for the loss of analyte during sample extraction and processing, variability in injection volume, and fluctuations in instrument response due to ion suppression. nih.gov Because the SIL-IS and the native analyte have virtually identical chromatographic retention times and ionization efficiencies, the ratio of their signals remains constant even when absolute signal intensities vary. scispace.comnih.gov This ensures that the quantitative data generated is robust, reliable, and reproducible, which is a critical requirement for pharmacokinetic, toxicokinetic, and biomarker studies submitted for regulatory evaluation. alfa-chemistry.com

Table 3: Characteristics of Analytical and Stable Isotope-Labeled Reference Standards
PropertyAnalytical Standard (Glycerol Triformate)Internal Standard (this compound)
Chemical FormulaC₆H₈O₆C₆H₃D₅O₆
Monoisotopic Mass176.0321 g/mol181.0635 g/mol
Purity Specification≥ 98% (Chemical Purity)≥ 98% (Chemical Purity), ≥ 99% (Isotopic Purity)
Primary ApplicationPreparation of calibrators and QC samples.Added to all samples to correct for analytical variability.
Key RequirementAccurately known concentration.Absence of unlabeled analyte; consistent concentration.

Theoretical and Computational Chemistry Perspectives on Deuterated Glycerol Derivatives

Density Functional Theory (DFT) Studies on Glycerol (B35011) Interactions and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, interaction energies, and reactivity of molecules. While direct DFT studies on Glycerol-d5 Triformate are not extensively documented in the literature, a wealth of research on the parent molecule, glycerol, provides a foundational understanding of the intermolecular forces and reactive sites that are relevant.

DFT calculations have been instrumental in elucidating the adsorption and interaction of glycerol with various surfaces, which is critical for catalytic applications. For instance, studies on the adsorption of glycerol on metal surfaces like platinum and copper have revealed the nature of the molecule-surface bond. chemrxiv.orgresearchgate.net Research has shown that glycerol typically interacts with platinum surfaces through its hydroxyl groups, with the carbon backbone oriented nearly parallel to the surface. researchgate.netrsc.org The inclusion of van der Waals (vdW) corrections in these DFT calculations has been found to be crucial for accurately predicting adsorption energies and equilibrium distances, highlighting the importance of dispersion forces in these interactions. researchgate.net

Key findings from DFT studies on glycerol interactions include:

Adsorption Energies: The strength of glycerol's interaction with different metal surfaces varies, with calculations showing stronger binding on Pt(110) compared to Pt(111). researchgate.net Van der Waals corrections significantly enhance the calculated adsorption energies.

Molecular Orientation: The orientation of the adsorbed glycerol molecule is heavily influenced by the interaction between its hydroxyl groups and the surface atoms. researchgate.net

Electronic Properties: DFT can predict changes in electronic properties, such as the work function of the metal surface upon glycerol adsorption, indicating the nature of charge transfer and polarization at the interface. researchgate.net

Intermolecular Interactions: DFT has also been used to study the interactions between glycerol and other molecules, such as water or phenolic compounds, which is relevant for its use as a solvent. researchgate.netacs.org These studies quantify the energies of hydrogen bonds and other non-covalent interactions.

While these studies focus on glycerol, the insights are transferable to its derivatives. For this compound, the fundamental glycerol backbone remains. However, the replacement of the hydroxyl hydrogens with formate (B1220265) groups (–CHO) and the deuteration of the backbone would alter its electronic structure and vibrational modes. DFT could be used to predict how these modifications affect the molecule's polarity, reactivity, and interaction with other species, although the dominant interactions would shift from hydrogen bonding (donating) to weaker dipole-dipole interactions involving the formate groups.

Table 1: Calculated Adsorption Energies of Glycerol on Metal Surfaces from DFT Studies
SystemDFT FunctionalAdsorption Energy (eV)Key Finding
Glycerol on Pt(110)PBE+vdW-1.2 to -1.4Strongest binding among platinum surfaces studied. researchgate.net
Glycerol on Pt(111)PBE+vdW-0.9 to -1.1Weaker binding compared to Pt(110). researchgate.net
Glycerol on Cu(110)PBE+D3~ -1.1Most favorable adsorption site is the long bridge site. chemrxiv.org
Glycerol on Cu(111)PBE+D3~ -0.9Strongest adsorption on the atop site. chemrxiv.org

Molecular Dynamics Simulations of Deuterated Glycerol Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach provides a detailed, atomistic view of the dynamic behavior of systems, including conformational changes, diffusion, and intermolecular interactions.

MD simulations of glycerol and its aqueous solutions have been extensively performed to understand its properties as a cryoprotectant and its complex hydrogen-bonding network. nih.govresearchgate.net These simulations have shown that glycerol significantly slows down the dynamics of water molecules, while water, in turn, increases the mobility of glycerol. nih.govresearchgate.net

For deuterated glycerol systems, MD simulations can provide specific insights into how isotopic substitution affects molecular dynamics. A study combining experiments with MD simulations on glyceline, a deep eutectic solvent composed of choline (B1196258) chloride and deuterated glycerol, revealed that the reorientational dynamics of deuterated glycerol are slightly different from those of the choline cation. nih.gov This suggests that even subtle changes in mass and nuclear properties due to deuteration can influence the dynamic behavior within a complex liquid.

When considering this compound, MD simulations would be invaluable for predicting its physical properties in the liquid state. Key differences from glycerol would arise from:

Mass: The increased mass due to deuterium (B1214612) atoms would lead to slower translational and rotational diffusion compared to its non-deuterated counterpart.

Intermolecular Forces: The replacement of the three highly polar, hydrogen-bonding hydroxyl groups with less polar formate groups would drastically reduce the extensive hydrogen-bonding network that characterizes liquid glycerol. This would be expected to lower the viscosity and boiling point significantly compared to glycerol.

Conformational Dynamics: The bulky formate groups would introduce steric hindrance, affecting the rotational barriers around the C-C bonds of the glycerol backbone and altering the population of different conformers.

Simulations could quantify these effects by calculating properties such as diffusion coefficients, radial distribution functions to describe the liquid structure, and conformational lifetimes.

Table 2: Representative Diffusion Coefficients from MD Simulations of Glycerol-Water Mixtures
ComponentSystem CompositionTemperature (K)Diffusion Coefficient (10⁻⁵ cm²/s)
Glycerol42.9 wt% Glycerol300~0.02
Water42.9 wt% Glycerol300~0.6
Glycerol60.0 wt% Glycerol300~0.01
Water60.0 wt% Glycerol300~0.3

Note: Data are approximate values derived from trends reported in the literature for illustrative purposes. nih.govresearchgate.net The presence of glycerol significantly slows the mobility of water.

Predictive Modeling of Isotopic Effects in Chemical Transformations

Isotopic substitution can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy). Predictive modeling, often employing principles of physical organic chemistry and computational methods like DFT, can be used to estimate the magnitude of these effects.

For this compound, isotopic effects would be most relevant in reactions involving the breaking of a C-D bond on the glycerol backbone.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. Since C-D bonds are stronger than C-H bonds due to a lower zero-point vibrational energy, reactions that cleave a C-D bond are typically slower than those that cleave a C-H bond (k_H/k_D > 1). For a reaction involving this compound, a significant primary KIE would be expected if a C-D bond on the backbone is broken during the slowest step.

Secondary KIE: A secondary KIE occurs when the bond to the isotopic atom is not broken in the rate-determining step, but the hybridization or steric environment of the labeled carbon changes. For example, if a carbon atom changes from sp3 to sp2 hybridization during the transition state, a normal secondary KIE (k_H/k_D > 1) is typically observed.

Predictive modeling of these effects involves calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These frequencies are then used in the Bigeleisen-Mayer equation, or simplified models thereof, to calculate the expected KIE. Such models can help elucidate reaction mechanisms by comparing predicted KIEs with experimentally measured values.

While specific predictive models for reactions of this compound are not available, the principles can be applied to its potential transformations, such as hydrolysis of the formate esters or thermal decomposition. For example, in a hypothetical elimination reaction where a deuterium atom is abstracted from the C1 or C3 position, a large primary KIE would be predicted.

Table 3: Theoretical Kinetic Isotope Effects (KIE) in Chemical Transformations
Type of KIEDescriptionTypical k_H/k_D ValueRelevance to this compound
PrimaryC-H/C-D bond is broken in the rate-determining step.2 - 8Expected in reactions like radical abstraction or certain elimination pathways involving the C-D bonds of the backbone.
α-SecondaryIsotopic substitution is at the carbon atom undergoing a change in coordination or hybridization.0.9 - 1.3Could be observed in substitution reactions at one of the carbon atoms of the glycerol backbone.
β-SecondaryIsotopic substitution is at a carbon atom adjacent to the reacting center.1.0 - 1.2Relevant for reactions where the transition state involves hyperconjugation with an adjacent C-D bond.

Future Research Directions and Emerging Applications of Glycerol D5 Triformate

Novel Synthetic Strategies for Advanced Isotopic Labels

The utility of Glycerol-d5 Triformate is fundamentally linked to its synthesis. Future research is expected to focus on developing more efficient, selective, and scalable methods for its production. Current approaches to synthesizing deuterated compounds often rely on established chemical reactions adapted for isotopic labeling.

Future synthetic strategies will likely concentrate on:

Enzymatic Esterification: The use of specific enzymes to catalyze the esterification of Glycerol-d5 with formic acid could offer high selectivity and yield under mild reaction conditions. europa.eu This biochemical approach could minimize the formation of byproducts often seen in traditional chemical synthesis.

Advanced Catalysis: Research into novel catalysts for H/D exchange reactions could lead to more efficient ways of producing the Glycerol-d5 precursor. europa.eu For instance, metal-catalyzed hydrothermal conditions using heavy water (D₂O) as the deuterium (B1214612) source are a promising avenue. europa.eu

Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher purity and yields of this compound. This would also enhance the safety and scalability of the synthesis process.

These advanced synthetic methods are crucial for making this compound more accessible for the research applications detailed below.

Synthetic StrategyPotential AdvantagesResearch Focus
Enzymatic Esterification High selectivity, mild reaction conditions, reduced byproducts.Identification and optimization of suitable lipases or esterases.
Advanced H/D Exchange Cost-effective deuterium incorporation from D₂O.Development of highly active and reusable catalysts.
Flow Chemistry Synthesis Improved process control, scalability, and safety.Reactor design and optimization for isotopic labeling reactions.

Expansion into Emerging Analytical Platforms

Deuterated compounds are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.com this compound is well-suited for such applications due to its chemical similarity to endogenous glycerol (B35011) esters, but with a distinct mass-to-charge ratio.

Emerging analytical applications could include:

Quantitative Lipidomics: this compound could serve as an ideal internal standard for the quantification of short-chain glycerides and related lipid species in complex biological samples. Its use can correct for variations in sample preparation and instrument response, ensuring greater accuracy and precision. clearsynth.com

Mass Spectrometry Imaging (MSI): In MSI, which maps the spatial distribution of molecules in tissue sections, this compound could be used to validate and quantify the distribution of related small molecules involved in cellular metabolism.

Metabolite Profiling: As analytical platforms become more sensitive, there is a growing need for high-purity, well-characterized internal standards. This compound can aid in the accurate measurement of metabolites in studies of metabolic disorders. The stable isotope tracer [1,1,2,3,3,-2H5]glycerol has been commonly used to measure glycerol kinetics and lipolysis in vivo. nih.gov

The development of certified reference materials based on this compound would further solidify its role in ensuring the reliability of analytical measurements across different laboratories and platforms.

Analytical PlatformApplication of this compoundBenefit
Liquid Chromatography-Mass Spectrometry (LC-MS) Internal standard for quantification of glycerol esters.Improved accuracy and precision by correcting for matrix effects. clearsynth.com
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatized standard for volatile analyte analysis.Enables precise measurement of glycerol turnover and kinetics. nih.gov
Mass Spectrometry Imaging (MSI) Standard for validating spatial quantification of metabolites.Enhanced confidence in the localization of small molecules in tissues.

New Paradigms in Metabolic Engineering and Systems Biology Research

Stable isotope tracers are essential tools for mapping the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA). isotope.comwikipedia.org Glycerol-d5, the precursor to this compound, is already used to study glycerol metabolism and its contribution to central carbon metabolism. nih.govisotope.com

Future research leveraging this compound could pioneer new understandings in:

Tracing Dual Fates: This molecule offers the unique ability to simultaneously trace the glycerol backbone (via the five deuterium atoms) and formate (B1220265) groups. This could be particularly insightful in organisms that utilize one-carbon metabolism, allowing researchers to track how both components are incorporated into downstream metabolites.

Microbial Cell Factories: In metabolic engineering, microorganisms are engineered to produce valuable chemicals from renewable feedstocks like glycerol. nih.govmdpi.com this compound could be used as a tracer to precisely quantify the efficiency of engineered pathways that convert glycerol into products such as biofuels or bioplastics, helping to identify and overcome metabolic bottlenecks. nih.gov

In Vivo Metabolic Studies: The administration of this compound in preclinical models could help elucidate complex metabolic networks in various physiological and pathological states. For example, it could be used to study alterations in lipid metabolism in diseases like diabetes or non-alcoholic fatty liver disease.

These applications would provide a more dynamic and integrated view of cellular metabolism, moving beyond static measurements of metabolite concentrations.

Research AreaPotential Use of this compoundScientific Insight
Metabolic Flux Analysis (MFA) Stable isotope tracer for glycerol and formate pathways.Quantification of carbon flux and pathway utilization in real-time. isotope.com
Systems Biology Input for computational models of metabolic networks.Improved prediction of cellular responses to genetic or environmental changes. nih.gov
Biomedical Research Tracer for in vivo studies of lipid and one-carbon metabolism.Understanding metabolic dysregulation in disease states.

Role in Environmental and Industrial Chemical Process Optimization (e.g., Biodiesel Byproduct Valorization Research)

The production of biodiesel generates a significant amount of crude glycerol as a byproduct. mdpi.comnih.gov The "valorization" of this glycerol into higher-value chemicals is a key area of green chemistry research. nih.govmdpi.com Formic acid is one such value-added product that can be synthesized from glycerol. e3s-conferences.org

This compound can serve as a powerful tool in optimizing these industrial processes:

Reaction Mechanism Studies: By introducing this compound into a reaction designed to convert glycerol to formic acid, researchers can trace the fate of the deuterated glycerol backbone. This can provide definitive evidence for proposed reaction mechanisms and help in the design of more efficient catalysts.

Environmental Fate and Transport: Understanding the environmental impact of industrial chemicals is crucial. Deuterated tracers like this compound could be used in controlled studies to track the degradation and transport of glycerol-based compounds in various environmental matrices.

The insights gained from these tracer studies can lead to more sustainable and economically viable industrial processes, contributing to the principles of a circular economy.

Q & A

Q. How can computational tools enhance the predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Utilize quantum mechanics/molecular mechanics (QM/MM) simulations to predict solvation effects and partition coefficients. Validate predictions with experimental logP measurements and publish datasets in open-access repositories (e.g., Zenodo) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.